1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one
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Overview
Description
1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound featuring a quinoxaline moiety linked to a pyrrolidine ring via a sulfonyl group, and further connected to a phenyl ethanone structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available quinoxaline, pyrrolidine, and sulfonyl chloride derivatives.
Step 1: Formation of the quinoxalin-2-yloxy intermediate by reacting quinoxaline with an appropriate halogenated alcohol under basic conditions.
Step 2: The pyrrolidine ring is introduced via nucleophilic substitution, where the quinoxalin-2-yloxy intermediate reacts with pyrrolidine in the presence of a base.
Step 3: The sulfonylation step involves reacting the pyrrolidin-1-yl intermediate with sulfonyl chloride to form the sulfonyl derivative.
Step 4: Finally, the phenyl ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the ethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the ethanone moiety.
Substitution: Various substituted sulfonyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.
Medicine:
- Explored for its anticancer properties, with studies showing activity against various cancer cell lines.
- Potential use as an anti-inflammatory agent due to its ability to modulate specific biochemical pathways.
Industry:
- Utilized in the development of new materials with specific electronic or photonic properties.
- Potential applications in the design of novel agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrroloquinoxaline derivatives, have been reported to exhibit a broad range of biological activities . They have been described as antipsychotic agents, antiviral agents, adenosine receptor modulators, antituberculosis agents, antiparasitic, and anticancer compounds .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It has been reported that similar compounds show interesting cytotoxic potential against different human leukemia cell lines .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Comparison with Similar Compounds
Quinoxaline derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
Pyrrolidine derivatives: Often used in pharmaceuticals for their ability to enhance drug solubility and bioavailability.
Sulfonyl-containing compounds: Widely used in medicinal chemistry for their ability to improve drug stability and target specificity.
Uniqueness: 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to the combination of these three functional groups, which provides a multifaceted approach to interacting with biological targets. This combination enhances its potential as a versatile therapeutic agent with applications across various fields of research and industry.
Properties
IUPAC Name |
1-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14(24)15-6-8-17(9-7-15)28(25,26)23-11-10-16(13-23)27-20-12-21-18-4-2-3-5-19(18)22-20/h2-9,12,16H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZQCTQKHCUUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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